TM608 is classified as a small molecule drug candidate, specifically designed to target the MET signaling pathway. It is derived from modifications of existing MET inhibitors, incorporating a triphenylphosphonium moiety that facilitates mitochondrial targeting . The compound is categorized under organophosphorus compounds and halogenated organic compounds due to the presence of bromine and chlorine in its structure.
The synthesis of TM608 involves several steps, typically starting from commercially available precursors. The process includes:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and composition of TM608.
TM608 features a complex arrangement with multiple functional groups that contribute to its biological activity. Key structural components include:
The exact mass of TM608 is reported as 873.624 g/mol, which is consistent with its molecular formula . The compound's three-dimensional structure can be analyzed using computational modeling techniques to predict its interaction with biological targets.
TM608 participates in various chemical reactions, particularly those involving phosphorylation and halogenation. These reactions are crucial for its mechanism of action as a MET kinase inhibitor.
The reactivity of TM608 can be influenced by environmental factors such as pH and temperature. Studies have demonstrated that TM608 can form stable complexes with target proteins, which is essential for its function in inhibiting kinase activity.
TM608 exerts its effects primarily through inhibition of the MET kinase pathway, which is involved in cell proliferation and survival. By binding to the active site of the MET enzyme, TM608 prevents substrate phosphorylation, thereby disrupting downstream signaling pathways associated with tumor growth.
Research indicates that TM608 shows selective toxicity towards cancer cells expressing high levels of MET, making it a promising candidate for targeted cancer therapies . Quantitative proteomic analyses have demonstrated significant changes in mitochondrial protein expression upon treatment with TM608, further supporting its role in modulating cellular signaling pathways .
Relevant data from studies indicate that TM608 maintains structural integrity during biological assays, which is critical for its therapeutic efficacy .
TM608 has potential applications in:
The MET receptor tyrosine kinase (also known as c-Met or HGFR) is a master regulator of invasive tumor growth and metastatic spread across multiple cancer types. Aberrant MET signaling occurs through multiple mechanisms: somatic mutations (notably MET exon 14 skipping), gene amplification, and ligand-dependent receptor hyperactivation. These alterations drive constitutive activation of downstream oncogenic pathways including PI3K/AKT, Ras/MAPK, and STAT cascades, promoting cancer cell proliferation, survival, and motility [7]. In non-small cell lung cancer (NSCLC), MET amplification occurs in approximately 20% of tumors with acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib and gefitinib. This amplification establishes MET as a key bypass signaling mechanism that reactivates survival pathways despite continued EGFR inhibition [2]. Crucially, MET-driven resistance exhibits compartmentalization beyond plasma membrane signaling, with a significant proportion of phosphorylated MET (p-MET) localizing to subcellular organelles – particularly mitochondria. In erlotinib-resistant HCC827 lung cancer cells (HCC827B), immunoblot analysis revealed that mitochondrial p-MET (Y1234/Y1235) levels were 6.07-fold higher than in erlotinib-sensitive parental cells (HCC827A), establishing mitochondria as critical sanctuaries for MET-mediated chemoresistance [2].
Table 1: Key MET Alterations Driving Oncogenesis and Resistance
Alteration Type | Frequency in NSCLC | Mechanism of Action | Therapeutic Challenge |
---|---|---|---|
MET Exon 14 Skipping | ~3-4% | Loss of regulatory domain → impaired degradation → sustained activation | Primary driver mutation targetable by MET TKIs |
MET Amplification | ~20% in EGFR TKI-resistant NSCLC | Bypass signaling via PI3K/AKT and MAPK pathways | Resistance to EGFR inhibitors; requires MET-specific targeting |
Mitochondrial MET Localization | Prevalent in resistant cells | Alters mitochondrial metabolism; inaccessible to conventional inhibitors | Physical barrier prevents standard TKIs from reaching target |
HGF Overexpression | Variable | Autocrine/paracrine receptor activation | Promotes ligand-dependent resistance |
Cancer cells exhibit profound mitochondrial dependencies that create therapeutic vulnerabilities. Unlike normal cells, malignant cells maintain a hyperpolarized mitochondrial membrane potential (ΔΨm, typically -150mV to -180mV), which is essential for ATP synthesis to fuel rapid proliferation and biomass production [3] [9]. This electrochemical gradient drives the selective accumulation of lipophilic cations in mitochondria through the Nernst equation, enabling organelle-specific drug delivery. In the context of MET-driven resistance, mitochondrial MET plays a distinct metabolic role by remodeling energy metabolism toward heightened glycolysis, increased tricarboxylic acid (TCA) cycle activity, and enhanced oxidative phosphorylation. This metabolic reprogramming supports cancer cell survival by increasing ATP production and providing abundant biosynthetic intermediates [2]. Critically, conventional MET inhibitors like PHA665752 are designed to target plasma membrane receptors and cannot effectively penetrate mitochondrial membranes to inhibit intramitochondrial MET pools. This limitation creates a therapeutic sanctuary where residual MET signaling sustains cell survival despite extracellular MET inhibition. Targeting these mitochondrial MET pools offers a promising strategy to overcome this resistance mechanism by eliminating all functional MET compartments simultaneously [2] [7].
Table 2: Mitochondrial Features Exploited for Targeted Cancer Therapy
Mitochondrial Property | Cancer-Specific Alteration | Therapeutic Exploitation |
---|---|---|
Membrane Potential (ΔΨm) | Hyperpolarized (-150mV to -180mV) | Drives accumulation of lipophilic cations (100-1000x) |
Metabolic Activity | Enhanced oxidative phosphorylation in resistant cells | Targeting causes ATP depletion and metabolic collapse |
Apoptotic Regulation | Suppressed apoptosis in malignancies | Restore cytochrome c release and caspase activation |
Protein Localization | Oncogenic kinases (MET) in inner membrane | Bypasses plasma membrane targeting limitations |
Reactive Oxygen Species | Elevated ROS in cancer cells | Amplifies oxidative stress for selective killing |
Triphenylphosphonium (TPP) cations represent the most extensively validated mitochondrial delivery vehicles due to their unique physicochemical properties. TPP combines three key features: (1) a delocalized positive charge distributed over three phenyl rings, (2) high lipophilicity enabling membrane penetration, and (3) chemical stability under physiological conditions [3] [9]. These properties enable TPP-conjugated compounds to cross phospholipid bilayers efficiently and accumulate inside mitochondria driven by the ΔΨm. Accumulation follows the Nernst equation, with a 10-fold concentration increase for every 61mV of membrane potential. Given the typical ΔΨm in cancer cells (-150mV to -180mV), TPP-conjugates achieve 500-1000-fold higher mitochondrial concentrations than extracellular concentrations [3]. The conjugation strategy positions TPP on molecular regions not involved in target binding. In TM608, TPP replaces the basic side chain of PHA665752 while maintaining orientation toward solvent space, preserving MET kinase inhibitory activity [2]. Beyond TM608, TPP has successfully delivered diverse cargoes including antioxidants (MitoQ, MitoTEMPOL), chemotherapeutics (Mito-chlorambucil), and metabolic modulators (Mito-metformin), validating its versatility in mitochondrial drug delivery [3] [6].
TM608 represents a rationally engineered mitochondrial-targeting conjugate designed to inhibit both plasma membrane and mitochondrial MET pools. The compound was synthesized by introducing a triphenylphosphonium (TPP) moiety to the selective MET kinase inhibitor PHA665752 through an ethylaminocarbonyl linker. Molecular docking confirmed that TM608 maintains binding to the MET kinase domain with the TPP side chain oriented toward solvent space, preserving hinge region interactions critical for catalytic inhibition [2]. The synthetic pathway involved:
This design enables TM608 to accumulate in mitochondria while retaining MET inhibitory activity. Confocal microscopy in HeLa cells confirmed mitochondrial colocalization using MitoTracker Red, with flow cytometry demonstrating 4.2-fold higher mitochondrial accumulation compared to unconjugated PHA665752 [2]. Crucially, TM608 targets MET localized to the inner mitochondrial membrane, as demonstrated by trypsin protection assays in purified mitochondria from HCC827B cells. This intramitochondrial MET resides in the same compartment as succinate dehydrogenase complex subunit A (SDHA), rendering it inaccessible to conventional MET inhibitors but vulnerable to TM608 [2].
Table 3: Comparative Profile of TM608 Versus Parent Compound
Property | PHA665752 | TM608 | Functional Significance |
---|---|---|---|
Mitochondrial Accumulation | Low | High (4.2-fold increase) | Targets intramitochondrial MET pools |
IC50 in HCC827B (Erlotinib-Resistant) | 8.9 ± 0.6 µM | 5.3 ± 0.4 µM | Enhanced potency against resistant cells |
Selectivity for MET | Selective | Selective | Maintained target specificity |
Apoptosis Induction | Rapid onset | Delayed but sustained | Prolonged cytotoxic effect |
Healthy Cell Toxicity (TAMH hepatocytes) | Higher (IC50 = 8.9µM) | Lower (IC50 = 15.1µM) | Improved therapeutic window |
Subcellular Targeting | Plasma membrane | Mitochondrial inner membrane | Overcomes spatial resistance mechanisms |
The therapeutic advantage of TM608 is most evident in erlotinib-resistant HCC827B cells, where it demonstrates significantly enhanced cytotoxicity (IC50 = 5.3 ± 0.4 µM) compared to PHA665752 (IC50 = 8.9 ± 0.6 µM). This enhanced potency directly correlates with its mitochondrial targeting capability. TM608 induces apoptosis through caspase-3/7 activation and PARP cleavage, albeit with delayed kinetics compared to the parent compound. However, once initiated, TM608-induced apoptosis persists longer (up to 60 hours), suggesting sustained mitochondrial damage [2]. Importantly, TM608 exhibits reduced toxicity toward non-transformed TAMH hepatocytes (IC50 = 15.1µM) compared to PHA665752 (IC50 = 8.9µM), indicating a potential therapeutic window favoring selective cancer cell killing. This differential toxicity likely stems from the hyperpolarized mitochondrial membrane potential characteristic of cancer cells, which drives greater TM608 accumulation in malignant versus normal cells [2]. By inhibiting both plasma membrane and mitochondrial MET pools, TM608 offers a promising strategy to overcome spatial resistance mechanisms in MET-driven cancers.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7